3-Chloro-benzamidine
Overview
Description
3-Chloro-benzamidine, also known as 3-Chlorobenzimidamide, is a compound with the molecular formula C7H7ClN2 . It has a molecular weight of 154.60 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-benzamidine consists of a benzene ring fused with an imidazole ring . The InChI string of the compound is InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
. The Canonical SMILES of the compound is C1=CC(=CC(=C1)Cl)C(=N)N
.
Physical And Chemical Properties Analysis
3-Chloro-benzamidine has a molecular weight of 154.60 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.0297759 g/mol . The Topological Polar Surface Area of the compound is 49.9 Ų . The Heavy Atom Count of the compound is 10 .
Scientific Research Applications
Molecular Structure and Radical Species Characterization
- The reaction of benzamidine with S3N3Cl3 leads to the formation of 1-chloro-3,5-diphenyl-1,2,4,6-thiatriazine, which has been characterized using X-ray crystallography. Reduction of Ph2C2N3SCl with triphenylantimony yields radical species characterized by e.s.r. spectrum (Cordes et al., 1984).
Heterocyclic Chemistry and Color Change Properties
- Benzamidine reacts with bis-imidoylchlorides derived from oxalic acid to produce 4H-imidazoles with rapid H-transfer processes in solution. Notably, one derivative exhibits a color change from orange to blue upon protonation, indicating potential applications in chromophoric studies (Atzrodt et al., 1997).
Main Group and Coordination Chemistry
- N-silylated benzamidines are pivotal in main group and coordination chemistry, particularly for synthesizing inorganic heterocycles and chelate complexes with transition metals. These compounds also form low-coordinate, hydrocarbon-soluble complexes with lanthanide and actinide elements, highlighting their versatility in advanced material synthesis (Edelmann, 1994).
Synthesis of N,N-Dialkylaminobenzonitriles and Benzamidines
- Benzamidine is used in the synthesis of N,N-dialkylaminobenzonitriles and halo-(N,N-dialkyl)benzamidines, showcasing its role in the preparation of a variety of nitrogen-containing organic compounds (Vitale et al., 2011).
Applications in Catalysis
- Benzamidine derivatives are used to prepare palladacyclic complexes that function as catalysts in Suzuki and Heck coupling reactions, underpinning their importance in facilitating critical chemical reactions (Wu et al., 2005).
Sterically Hindered Main Group Complexes
- The stoichiometric reaction of bulky benzamidines with metal alkyls leads to the formation of mononuclear dihapto benzamidinate compounds. These compounds have shown potential in creating new materials with unique geometric and electronic properties (Boere et al., 2005).
Safety And Hazards
When handling 3-Chloro-benzamidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed .
Future Directions
The synthesis of benzimidazole derivatives, including 3-Chloro-benzamidine, is a flourishing area of research . Future directions include the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids . There is also interest in the potential therapeutic applications of benzimidazole derivatives .
properties
IUPAC Name |
3-chlorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURAKWQBMZORLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276828 | |
Record name | 3-chloro-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-benzamidine | |
CAS RN |
25412-62-8 | |
Record name | 3-chloro-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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